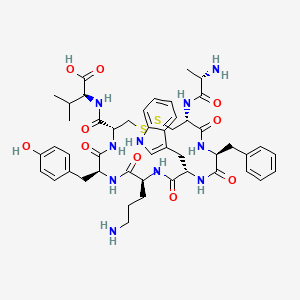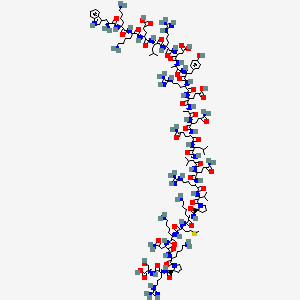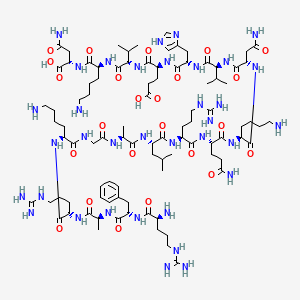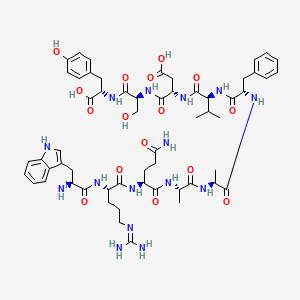
Amyloid b-Protein (29-40)
説明
Amyloid β-Protein is a peptide that ranges in size from 28-43 amino acids . Most fragments have the same biological activity as the whole molecule . Amyloid β-Protein causes vascular and cerebral plaque formation . Insoluble fibrils of Amyloid β-Protein accumulate in adrenal blood vessels and in neuritic plaques .
Synthesis Analysis
Amyloids are versatile multifaceted self-assembled nanomaterials . Misfolded amyloid-like protein deposits have been identified as hallmarks of several human diseases . The formation of these highly ordered protein aggregates with common physicochemical properties, seems to be a general feature of all polypeptides including even common globular proteins .Molecular Structure Analysis
Amyloid-β is a peptide consisting of 38–43 amino acid residues, mainly Aβ 42 and Aβ 40, which can induce toxicity by aggregating in the brain and other organs . Understanding the molecular structure of Aβ is of great significance for understanding the metabolic processes and pathological effects of various aggregation states of Aβ .Chemical Reactions Analysis
Amyloid formation is a transition between the dilute solution phase of a protein and a solid β-sheet-rich aggregated phase that occurs through nucleation-and-growth processes . Uncontrolled formation of amyloid aggregates from normally soluble proteins is a general form of molecular malfunction .Physical And Chemical Properties Analysis
Amyloid fibrils are insoluble aggregates of proteins comprising monomers non-covalently cross-linked through beta sheets . They can be formed by a huge number of proteins and peptides of different sizes, structures, and functions .科学的研究の応用
Amyloid β-Protein Assembly and Alzheimer Disease
Amyloid β-Protein (Aβ) plays a crucial role in the pathogenetic mechanisms of Alzheimer's disease (AD), a neurodegenerative disorder. Aβ, expressed normally throughout life, forms fibrils and deposits in the brain as "amyloid plaques." These deposits have led researchers to investigate fibril formation as a therapeutic intervention target. Understanding the early folding and assembly dynamics of Aβ is vital in this context (Roychaudhuri, Yang, Hoshi, & Teplow, 2009).
Structure of Aβ42 Amyloid Fibrils
The atomic resolution structure of Aβ42 amyloid fibrils, which are more neurotoxic and essential to AD's etiology, has been determined. This structure provides insights for designing drugs that target the fibril surface, potentially interfering with secondary nucleation and mitigating Aβ42 aggregation (Colvin et al., 2016).
Early Aggregation States of Aβ42
Research on the Aβ42 peptide, strongly linked with AD, reveals that its Pro19 alloform blocks fibril formation. This understanding of Aβ monomers and early aggregation states is critical in addressing Aβ-related pathologies (Bernstein et al., 2005).
Amyloid Beta and Alzheimer's Disease
Amyloid β (Aβ) exists in several forms and is produced through the amyloidogenic pathway. The increased production of Aβ42, prone to self-aggregation, is linked to the neuropathology of AD. Understanding the production and aggregation of Aβ is essential in AD research (Normando, Coxon, Guo, & Cordeiro, 2009).
Amyloid State in Protein Misfolding Diseases
Amyloid formation, associated with diseases like Alzheimer's and type II diabetes, offers insights into the nature of peptides and proteins and the maintenance of protein homeostasis. The study of amyloid state has implications for understanding and addressing protein misfolding diseases (Knowles, Vendruscolo, & Dobson, 2014).
Amyloidogenic Patterns in Amyloids
Amyloidogenicity in amyloids, related to various disorders, is influenced by patterns in their sequences. These patterns, strongly correlated with specific amino acid properties, are pivotal in the study of amyloid proteins and the development of amyloidosis treatments (Burdukiewicz et al., 2016; Burdukiewicz et al., 2017).
作用機序
将来の方向性
The recent successes of Aβ targeted trials have assuaged those doubts . In the future, the development of potential preventions for the interaction of monomeric amyloids with membrane can help control the aggregation process . This is a paradigm change for the development of efficient treatments, early diagnostics, and preventions for Alzheimer’s disease .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRNMAKKYFYZMI-MXIVLKIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88N12O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Ala113]-MBP (104-118)](/img/structure/B612395.png)
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)






![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)

